N-Benzoylimidazole

Description

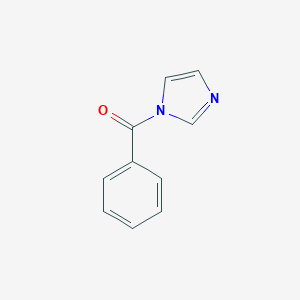

Structure

3D Structure

Properties

IUPAC Name |

imidazol-1-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10(12-7-6-11-8-12)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGIFBGJZPYMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145971 | |

| Record name | N-Benzoylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10364-94-0 | |

| Record name | 1H-Imidazol-1-ylphenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10364-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010364940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzoylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzoylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZOYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42L29D4UCP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Synthetic Methodologies of N Benzoylimidazole

Classical Synthetic Routes for N-Benzoylimidazole

Classical methods for synthesizing this compound typically involve the reaction of imidazole (B134444) with reactive benzoic acid derivatives. These methods are well-established and commonly employed in organic synthesis.

Reaction of Imidazole with Benzoyl Chloride

One of the most straightforward and widely used methods for synthesizing this compound is the reaction between imidazole and benzoyl chloride. This reaction involves the nucleophilic attack of the nitrogen atom of imidazole on the carbonyl carbon of benzoyl chloride, followed by the elimination of a chloride ion. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed, which can otherwise protonate the imidazole and reduce its reactivity. Bases such as triethylamine (B128534) are commonly used for this purpose. The reaction of imidazole with benzoyl chloride in pyridine (B92270) has been reported to afford cis-1,2-bis(benzoyl-amino)ethylene, indicating that reaction conditions and solvent can influence the product distribution researchgate.net. However, under appropriate conditions, the predominant product is this compound fortunejournals.com. The formation of this compound can be confirmed by spectroscopic methods such as 1H NMR and FT-IR, observing characteristic peak changes corresponding to the disappearance of the N-H stretch of imidazole and the appearance of the C=O stretch of the benzoyl group fortunejournals.com.

Reaction of Imidazole with Benzoic Anhydride (B1165640)

Another classical approach involves the reaction of imidazole with benzoic anhydride. In this method, imidazole reacts with the anhydride to form this compound and benzoic acid. This reaction is also driven by the nucleophilicity of the imidazole nitrogen. While this method can be effective, it may require specific conditions or activators to achieve high yields, and the co-product benzoic acid needs to be separated from the desired this compound. Benzoic anhydride is the acid anhydride of benzoic acid and is the simplest symmetrical aromatic acid anhydride wikipedia.org.

Utilization of Carbonyldiimidazole with Benzoic Anhydride

N-Acylimidazoles, including this compound, can be synthesized by the reaction of a carboxylic anhydride with carbonyldiimidazole (CDI) google.comgoogle.com. Specifically, the reaction of benzoic anhydride with carbonyldiimidazole yields this compound google.comgoogle.comgoogle.com. This process involves contacting the carboxylic anhydride with CDI, optionally in the presence of an aprotic solvent such as methylene (B1212753) chloride google.comgoogle.com. The reaction can be carried out at various temperatures, typically ranging from 0°C to 200°C, with temperatures between 20°C and 100°C being preferred google.comgoogle.com. The reaction proceeds with the evolution of carbon dioxide google.com. This method offers a convenient route for preparing N-acylimidazoles. Alternatively, reacting benzoic acid directly with N,N'-carbonyldiimidazole in an anhydrous solvent like dimethylformamide (DMF) at room temperature can form benzoyl imidazole in almost quantitative yield asm.org.

Modern and Advanced Synthetic Strategies for this compound

Modern synthetic chemistry has explored more efficient and environmentally friendly routes for the synthesis of this compound, often employing catalytic methods.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer advantages such as milder reaction conditions, reduced waste generation, and improved yields. Various catalysts have been investigated for the N-acylation of imidazole.

Clay catalysts have emerged as environmentally friendly and cost-effective alternatives for various organic transformations, including the N-acylation of heterocycles. A reported method describes the regioselective N-acylation (benzoylation) of nitrogenous heterocyclic compounds, including imidazole, using stoichiometric amounts of heterocyclic amines and benzoyl chloride catalyzed by a naturally available and reusable clay fortunejournals.com. This reaction can be conducted under solvent-free conditions at room temperature fortunejournals.com. High yields of this compound (up to 96%) were achieved within a very short reaction time (5 minutes) using this method fortunejournals.com. The clay catalyst demonstrated recyclability, although a gradual decrease in activity was observed in subsequent cycles fortunejournals.com. This clay-catalyzed method offers a rapid and convenient procedure for the synthesis of this compound.

Table 1: Clay-Catalyzed N-Benzoylation of Imidazole

| Imidazole (mmol) | Benzoyl Chloride (mmol) | Clay (g) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1.05 | 1.05 | 0.5 | Solvent-free | Room Temperature | 5 | 96 |

Data based on reported findings for optimized conditions. fortunejournals.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to minimize or eliminate the use and generation of hazardous substances, reduce waste, and improve energy efficiency sigmaaldrich.comskpharmteco.com. Green chemistry emphasizes principles such as atom economy, the use of safer solvents and auxiliaries, and conducting reactions at ambient temperature and pressure where possible sigmaaldrich.comacs.org.

While specific detailed examples for the green synthesis of this compound itself were not extensively detailed in the search results, the principles are broadly applicable to its synthesis. For instance, optimizing reaction conditions to maximize atom economy, choosing less hazardous solvents, and exploring catalytic methods that avoid stoichiometric reagents are all aligned with green chemistry objectives acs.org. The use of water or ethanol (B145695) as solvents and simplified work-up procedures, such as filtration, have been reported for the synthesis of related benzimidazole (B57391) derivatives, indicating potential avenues for greener this compound synthesis nih.gov.

One-Pot Methodologies for this compound Formation

One-pot synthesis strategies offer advantages in terms of reduced reaction steps, minimized purification, and decreased waste generation, aligning with green chemistry principles rsc.orgresearchgate.net. These methods involve conducting sequential reactions in a single vessel without isolating intermediates.

While direct one-pot methods specifically for the formation of this compound from simple starting materials were not prominently detailed, related one-pot procedures for the synthesis of other N-fused heterocycles and benzimidazole derivatives have been reported nih.govnih.gov. These examples often involve sequential reactions such as cyclization, condensation, and functionalization within a single reaction vessel. For instance, a one-pot two-step protocol using microwave heating has been developed for the synthesis of 2-aryl benzimidazole N-oxides, highlighting the potential for efficient one-pot approaches in imidazole chemistry nih.gov. The conversion of a benzoic acid derivative to a benzoylimidazole derivative using N,N'-carbonyldiimidazole in a single pot has also been described as a technique for generating activated intermediates for further reaction google.comgoogle.com.

Synthesis of Sterically Hindered N-Benzoylimidazoles

The synthesis of sterically hindered N-benzoylimidazoles presents unique challenges due to the presence of bulky substituents near the reaction center nih.govorganic-chemistry.org. These steric impediments can affect reactivity and require specialized synthetic strategies to achieve desired products in good yields. Sterically hindered N-acyl imidazoles have shown increased stability against nucleophiles compared to their unhindered counterparts nih.gov.

One approach to synthesizing sterically hindered N-benzoylimidazoles involves the benzoylation of pre-formed sterically hindered imidazole rings nih.govtandfonline.com. For example, the benzoylation of 4,5-diphenyl-2-styrylimidazole using benzoyl chloride under specific conditions has been reported tandfonline.com. Another method involves constructing the imidazole core with steric bulk already incorporated, followed by N-benzoylation nih.gov. The synthesis of highly twisted N-benzoyl imidazoles, which are inherently sterically hindered, has been achieved through the condensation of a bromoacetophenone with a benzamidine, followed by deprotonation and addition of benzoyl chloride nih.gov.

Cycloaddition Approaches in Synthesis

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful tools for constructing heterocyclic rings and can be applied to the synthesis of substituted imidazoles, including sterically hindered derivatives tandfonline.comresearchgate.netmdpi.com. These reactions involve the joining of two separate molecular systems, at least one of which is cyclic, through the formation of new sigma bonds.

A cycloaddition approach for the synthesis of sterically hindered N-benzoylimidazoles has been reported, involving the reaction of N-benzoyl-4,5-diphenyl-2-styrylimidazole with various dienes tandfonline.comtandfonline.com. This method successfully afforded substituted and hindered imidazoles through cycloaddition reactions with compounds like 2,5-dimethyl-3,4-diphenylcyclopentadienone, tetraphenylcyclopentadienone, 1,3-diphenylisobenzofuran, and tetraphenylcyclopentadiene tandfonline.comtandfonline.com. The resulting cycloadducts, after potential subsequent transformations like dehydration, lead to the formation of sterically hindered imidazole structures with the N-benzoyl group already in place tandfonline.com.

Chemical Reactivity and Reaction Mechanisms of N Benzoylimidazole

N-Benzoylimidazole as an Acylating Agent

This compound serves as a versatile acylating agent for a range of functional groups, including hydroxyl groups in alcohols and carbohydrates, as well as amine groups fishersci.seguidetopharmacology.orgwikipedia.orgscilit.comfishersci.chciteab.comflybase.orgdsmz.dewikipedia.org. Its application in acylation reactions is influenced by reaction conditions, catalysts, and the nature of the substrate, often enabling selective transformations.

Acylation of Alcohols and Sugars

This compound is employed in the benzoylation of alcohols and sugars guidetopharmacology.orgwikipedia.orgscilit.com. This reaction typically involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of this compound, leading to the formation of an ester and the release of imidazole (B134444).

Regioselectivity in Acylation of Carbohydrates

In the context of carbohydrates, which possess multiple hydroxyl groups, the acylation with this compound can exhibit regioselectivity, meaning it preferentially reacts with hydroxyl groups at specific positions guidetopharmacology.orgscilit.comrsc.org. The regioselectivity is influenced by factors such as the carbohydrate structure, the presence of catalysts, and the reaction conditions rsc.org. For instance, in the acylation of L-rhamnal, this compound showed a preference for acylation at the O-3 position, yielding the monobenzoate product predominantly sci-hub.se. Regioselectivity can be determined by the relative configuration of hydroxyl groups, favoring, for example, cis-vicinal diols or diequatorial vicinal diols rsc.org.

Selective Protection of Hydroxyl Groups

The regioselective nature of this compound in acylating carbohydrates allows for the selective protection of specific hydroxyl groups guidetopharmacology.orgresearchgate.net. This is particularly valuable in multi-step synthesis where differential protection of functional groups is required. Compared to bulky protecting groups like silyl (B83357) or trityl ethers, the benzoyl group introduced by this compound offers an alternative strategy, notably its removal can be achieved under basic conditions researchgate.netmdpi.com.

Acylation of β-Cyclodextrin

This compound has been utilized for the acylation of β-Cyclodextrin, a cyclic oligosaccharide with numerous hydroxyl groups dsmz.deresearchgate.net. Studies have shown that using this compound in combination with a carbonate buffer in dimethylformamide (DMF) can lead to acylation primarily at the C-3 hydroxyl groups of β-Cyclodextrin nih.govencyclopedia.pub. This regioselectivity is attributed to acylation occurring at both C-2 and C-3 hydroxyls, followed by acyl migration from C-2 to C-3 nih.govencyclopedia.pub. Reagent complexation within the cyclodextrin (B1172386) cavity may also play a role in directing the reaction towards the C-3 hydroxyls nih.govencyclopedia.pub.

Data Table: Regioselectivity in Acylation of L-Rhamnal (Illustrative example based on search result sci-hub.se)

| Acylating Reagent | Preferred Acylation Position | Yield of Monobenzoate (%) |

| This compound | O-3 | 55-60 |

| Benzoyl chloride | O-3 | 55-60 |

| Acetic anhydride-pyridine | O-4 | 40 |

Acylation of Amines

This compound can also act as an acylating agent towards amines, resulting in the formation of amides fishersci.se. This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of this compound, displacing the imidazole group.

Acylation of Aromatic Hydrocarbons: Friedel-Crafts Type Reactions

While N-acylimidazoles are generally potent acylating agents for heteroatoms like oxygen and nitrogen, their application in acylating aromatic carbons via Friedel-Crafts type reactions has been explored oup.com. Traditional Friedel-Crafts acylation typically employs strong Lewis acids like aluminum chloride oup.comsigmaaldrich.commasterorganicchemistry.com. However, this compound has been shown to acylate electron-rich aromatic compounds, such as fluorene, durene, p-dimethoxybenzene, anisole, mesitylene, and thiophene, in conjunction with trifluoroacetic acid, yielding the corresponding ketones in good yields oup.com. This system offers an alternative approach to classical Friedel-Crafts conditions, sometimes without the need for traditional Lewis acid catalysts in molar amounts oup.com. The mechanism for these reactions is proposed to involve the formation of a mixed anhydride (B1165640) between trifluoroacetic acid and the carboxylic acid equivalent oup.com.

Data Table: Benzoylation of Aromatic Compounds with this compound/Trifluoroacetic Acid (Illustrative example based on search result oup.com)

| Aromatic Compound | Acylating Agent | Conditions | Product | Yield (%) |

| Fluorene | This compound | Reflux, 5 h, CF₃COOH | 2-Benzoylfluorene | 80 |

| Durene | This compound | CF₃COOH | Benzoylated Durene | Good |

| p-Dimethoxybenzene | This compound | CF₃COOH | Benzoylated Product | Good |

| Anisole | This compound | CF₃COOH | Benzoylated Product | Good |

| Mesitylene | This compound | CF₃COOH | Benzoylated Product | Good |

| Thiophene | This compound | CF₃COOH | Benzoylated Product | Good |

N-Acylimidazoles-Trifluoroacetic Acid System

The combination of N-acylimidazoles and trifluoroacetic acid can act as an effective acylating agent, particularly for electron-rich aromatic compounds. In this system, this compound in trifluoroacetic acid has been shown to benzoylate various aromatic substrates, yielding benzophenone (B1666685) derivatives oup.comoup.comcapes.gov.br. The proposed mechanism for this reaction involves the formation of a mixed anhydride between trifluoroacetic acid and the corresponding carboxylic acid (benzoic acid in the case of this compound) oup.comoup.com. This mixed anhydride is a highly reactive intermediate that subsequently transfers the acyl group to the aromatic ring, often via an electrophilic aromatic substitution pathway.

Ketone Synthesis Applications

The reaction utilizing the N-acylimidazole-trifluoroacetic acid system has found application in the synthesis of ketones. Specifically, this compound in the presence of trifluoroacetic acid can benzoylate electron-rich aromatic hydrocarbons like durene, p-dimethoxybenzene, mesitylene, anisole, thiophene, and fluorene, producing the corresponding benzophenone derivatives in good yields oup.comoup.com.

| Aromatic Compound | Product | Reported Yield (%) |

|---|---|---|

| Durene | Benzoyldurene | Good yields oup.comoup.com |

| p-Dimethoxybenzene | Benzoyl-p-dimethoxybenzene | Good yields oup.comoup.com |

| Mesitylene | Benzoylmesitylene | Good yields oup.comoup.com |

| Anisole | Benzoylanisole | Good yields oup.comoup.com |

| Thiophene | Benzoylthiophene | Good yields oup.comoup.com |

| Fluorene | 2-Benzoylfluorene | 80 oup.com |

This method offers an alternative to traditional Friedel-Crafts acylation, which typically requires stoichiometric amounts of a Lewis acid catalyst like aluminum chloride oup.com.

Acylation of Ribonucleotides

N-Acylimidazoles have been recognized for their potential utility in chemical biology research, including applications involving nucleic acids. Their moderate reactivity, relatively long half-life, and solubility in water make them suitable electrophiles for modifying biological molecules kyoto-u.ac.jpresearchgate.net.

The application of N-acylimidazoles has extended to the structural analysis and functional manipulation of RNAs kyoto-u.ac.jpresearchgate.net. While the provided information broadly mentions the use of N-acylimidazoles in RNA chemistry, specific detailed findings regarding the acylation of ribonucleotides with this compound, selective acylation based on base choice, or the formation of ribonucleoside cyclophosphates were not extensively detailed in the consulted search results. Research in this area explores the use of acyl azole derivatives for modifying nucleosides and nucleotides.

Selective Acylation based on Base Choice

Specific details on selective acylation of ribonucleotides based on base choice using this compound were not prominently featured in the provided search results. However, the tunable reactivity and chemical selectivity of N-acylimidazoles in general suggest the potential for developing selective acylation strategies depending on the reaction conditions and the specific N-acylimidazole employed kyoto-u.ac.jpresearchgate.net.

Formation of Ribonucleoside Cyclophosphates

Acylation in Peptide Synthesis

N-Acylimidazoles are well-established as reactive intermediates in peptide synthesis kyoto-u.ac.jpresearchgate.netresearchgate.netthieme-connect.depeptide.com. They serve as effective acylating agents for amino compounds, facilitating the formation of amide bonds that constitute the peptide backbone thieme-connect.de.

The synthesis of N-acylimidazoles for peptide coupling is often achieved by reacting a carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) thieme-connect.de. This reaction generates the N-acylimidazole and releases carbon dioxide and imidazole as byproducts, which are generally easy to remove thieme-connect.de. The N-acylimidazole then reacts with the amino group of an amino acid or peptide to form the amide bond.

| Reagent | Role in Peptide Synthesis | Byproducts |

|---|---|---|

| N-Acylimidazole | Acylating agent | Imidazole |

| 1,1'-Carbonyldiimidazole (CDI) | Activates carboxylic acid | CO₂, Imidazole |

The imidazole moiety in the side chain of histidine residues can also react with activated acid moieties during peptide coupling, forming transient acylimidazoles peptide.com. While these intermediates are typically reactive and the acyl group is transferred in subsequent steps, this side reaction can affect coupling efficiency peptide.com.

Hydrolysis of this compound

The hydrolysis of this compound, like other N-acylimidazoles, has been a subject of mechanistic studies. The reaction involves the cleavage of the acyl-imidazole bond by water.

Studies on the kinetics and mechanism of this compound hydrolysis in aqueous solutions under varying pH conditions (acidic and basic) have been conducted acs.orgresearchgate.netcdnsciencepub.comacs.orgcdnsciencepub.com. The hydrolysis is understood to proceed via the reversible addition of a water molecule to the carbonyl carbon, forming a tetrahedral intermediate cdnsciencepub.comcdnsciencepub.com.

Under acidic conditions, the imidazole ring is typically protonated cdnsciencepub.comcdnsciencepub.com. The reaction rate can be influenced by the acidity, with rates potentially decreasing at very high acidity due to factors like decreased water activity cdnsciencepub.com. The rate-determining step can shift depending on the acidity, from the decomposition of the tetrahedral intermediate at lower acidities to its formation at higher acidities cdnsciencepub.comcdnsciencepub.com.

In basic solutions, hydroxide (B78521) ions can directly attack the carbonyl carbon of this compound, leading to hydrolysis. The mechanism can involve general base catalysis by water, methylimidazole, or lyoxide (hydroxide ion), with rate-determining nucleophilic attack by water and partial proton transfer to the general base acs.org.

| Condition | Proposed Mechanism Step(s) |

|---|---|

| Acidic | Protonation of imidazole, reversible water addition, tetrahedral intermediate decomposition/formation cdnsciencepub.comcdnsciencepub.com |

| Basic | Nucleophilic attack by hydroxide or general base-catalyzed water attack, tetrahedral intermediate formation/decomposition acs.org |

Kinetics of Hydrolysis

The hydrolysis of this compound has been investigated to understand its reaction profile in aqueous environments. The reaction can be influenced by pH, exhibiting different kinetic behaviors in acidic, neutral, and alkaline conditions. researchgate.net For instance, the hydrolysis of N-benzoyl-4,5-diphenylimidazole derivatives shows a pH-rate profile with distinct regions: a hydroxide ion-catalyzed reaction at higher pH, a pH-independent reaction, and a hydronium ion-catalyzed reaction at lower pH. researchgate.net

Studies on substituted N-benzoylimidazoles have shown that electron-donating groups on the acyl portion can lead to decreased hydrolysis rates in certain conditions. researchgate.net

General and Specific Catalysis in Hydrolysis

The hydrolysis of this compound can be subject to both general and specific catalysis. Specific acid catalysis involves the protonation of the substrate by hydronium ions, while specific base catalysis involves the attack of hydroxide ions. General acid or base catalysis involves other acidic or basic species in the solution.

Research indicates that the hydrolysis of N-acylimidazoles, including benzoylimazole, in aqueous mineral acids is generally not acid-catalyzed; instead, the rates decrease with increasing acidity. cdnsciencepub.comcdnsciencepub.com The reaction in these acidic conditions involves the monoprotonated form of the imidazole ring, with the reversible addition of water forming a tetrahedral intermediate. cdnsciencepub.comcdnsciencepub.com At low acidities, the decomposition of this intermediate is rate-determining, while at higher acidities, the formation of the intermediate becomes rate-limiting. cdnsciencepub.comcdnsciencepub.com

Hydroxide catalysis has been observed in dilute acidic solutions. cdnsciencepub.com Nucleophilic catalysis by buffer components, such as imidazole itself or acid anions like chloride and sulfate, can also play a significant role, sometimes overwhelming hydroxide catalysis. cdnsciencepub.comacs.org Imidazole can act as a nucleophilic catalyst, leading to the formation of an acylimidazole intermediate. researchgate.netdoi.org

Studies on the imidazole-catalyzed hydrolysis of substituted N-benzoylimidazoles have provided insights into the mechanism, suggesting a nucleophilic catalysis pathway involving the intermediate formation of N-acylimidazole. acs.orgdoi.orgorcid.orgcdnsciencepub.com

Isotope Effects in Hydrolysis Studies (Light and Heavy Water)

Isotope effects, particularly solvent deuterium (B1214612) isotope effects (kinetic studies in light water, H2O, versus heavy water, D2O), are valuable tools for probing reaction mechanisms and transition states.

For the hydrolysis of this compound and related N-benzoyl-N'-methylimidazolium ions, kinetic studies in light and heavy water have been conducted. dntb.gov.uaacs.orgacs.org These studies can help determine if proton transfer is involved in the rate-determining step. For instance, a significant solvent deuterium isotope effect (kH2O/kD2O) can indicate proton transfer in the transition state. researchgate.net

In some cases, the D2O solvent isotope effect in the pH-independent hydrolysis of N-acylimidazole derivatives is not observed, which might suggest the absence of general base catalysis in that specific reaction region or be influenced by steric effects. researchgate.net However, for other N-acylimidazoles, pH-independent reactions proceeding more slowly in D2O than in H2O have been interpreted as indicative of proton transfer in the transition state. researchgate.net

Studies on the acylation of alpha-chymotrypsin by N-benzoylimidazoles have also utilized deuterium isotope effects to infer the role of catalytic residues like His-57. nih.gov

Enzymatic Acylation and Deacylation Involving this compound

This compound and its derivatives have been used as substrates or inhibitors in enzymatic studies, particularly with enzymes that catalyze acyl transfer reactions, such as serine proteases like alpha-chymotrypsin. nih.govworthington-biochem.comresearchgate.netnih.gov

Acylation of Alpha-Chymotrypsin

Alpha-chymotrypsin is a well-studied serine protease that catalyzes the hydrolysis of peptide bonds, preferentially those involving large hydrophobic amino acids. wikipedia.orgnih.gov The catalytic mechanism involves the formation of an acyl-enzyme intermediate. N-Benzoylimidazoles can act as acylating agents for alpha-chymotrypsin, forming a benzoyl-enzyme intermediate. nih.gov

Rate constants for the acylation of alpha-chymotrypsin by substituted N-benzoylimidazoles have been determined. nih.govresearchgate.net These studies often involve monitoring the displacement of a reporter molecule, such as proflavin, from the enzyme's active site. nih.govresearchgate.net The second-order acylation rate constants (k2/Km) can be relatively large. nih.govresearchgate.net

The acylation of alpha-chymotrypsin by N-benzoylimidazoles is influenced by pH, and the observed pH dependence can provide information about the ionization states of catalytic residues involved, such as His-57. nih.gov Deuterium isotope effects in the enzymatic acylation reaction can further support the role of specific residues in proton transfer. nih.gov

Electronic Effects on Enzymatic Acylation

The electronic properties of substituents on the benzoyl group of this compound can significantly influence the rate of enzymatic acylation of alpha-chymotrypsin. nih.govworthington-biochem.comresearchgate.net Electron-donating and electron-withdrawing substituents affect the electrophilicity of the carbonyl carbon, thereby influencing the rate of nucleophilic attack by the enzyme's active site serine residue.

Studies have shown that electron-withdrawing substituents on the benzoyl group can lead to an increase in the acylation rate constant (k2/Km) with increasing pH, up to a certain point. nih.gov This suggests that the electronic nature of the acylating agent plays a crucial role in the efficiency of acyl transfer to the enzyme. The effect of substituents can provide insights into the transition state of the enzymatic acylation process. nih.gov

Reaction Kinetics and Mechanisms

Kinetic studies, including the analysis of pH-rate profiles and the effects of substituents and catalysts, help elucidate the detailed steps involved in the reactions of this compound. researchgate.netcdnsciencepub.comacs.orgdoi.org The reaction mechanism can vary depending on the reaction conditions (e.g., pH, presence of catalysts) and the specific structure of the N-acylimidazole derivative. researchgate.netcdnsciencepub.comcdnsciencepub.com

For example, the reaction of this compound with ribonucleotides has been studied to understand its use as an acylating agent in nucleic acid chemistry. psu.edunih.govoup.com The reaction course and products can be significantly influenced by the presence of strong bases. psu.edu

The reactivity of N-acylimidazoles is often compared to that of other activated acylating agents, and their hydrolysis mechanisms are relevant to understanding acyl transfer processes in biological systems, including enzymatic catalysis. psu.edunih.gov

Reaction with Benzoyl Fluoride (B91410) and Imidazole in Acetonitrile

The formation of this compound can occur through the reaction between benzoyl fluoride and imidazole in acetonitrile. Studies have investigated the kinetics of this specific reaction to understand its rate dependence on the concentrations of the reactants.

The kinetic data can be summarized as follows:

| Reactant | Reaction Order |

| Benzoyl Fluoride | First Order |

| Imidazole | Mixed Second and Third Order |

This mixed-order dependence on imidazole concentration highlights the intricate nature of the reaction pathway in this specific solvent environment.

Computational and Theoretical Studies of Reaction Mechanisms

Computational and theoretical methods, such as Density Functional Theory (DFT), play a crucial role in elucidating the intricate reaction mechanisms involving this compound and related acyl imidazoles. These studies provide insights into transition states, energy profiles, and the roles of catalysts or other species in the reaction pathway.

This compound has been explored as an acyl azolium precursor in various reactions, including dual N-heterocyclic carbene (NHC)/photoredox-catalyzed coupling reactions. researchgate.net Experimental and computational studies have been employed to understand the mechanisms of these transformations. researchgate.net While this compound has been used in such systems, its effectiveness compared to other acyl sources like acyl fluorides or benzoic anhydrides can vary, with some studies reporting lower yields when this compound is used as the benzoyl source in specific coupling reactions. researchgate.netacs.org

Theoretical calculations have also been applied to study the reaction mechanisms of this compound with other substrates, such as ribonucleotides. oup.comnih.govnih.gov These studies have proposed possible reaction courses and calculated reaction rate constants, contributing to a deeper understanding of how this compound acts as an acylating agent in biological or bio-relevant systems. oup.comnih.govnih.gov The use of techniques like 31P and 1H NMR, alongside theoretical calculations, has helped in discussing the reaction mechanisms and identifying the possibility of selective acylation depending on reaction conditions. oup.comnih.gov Furthermore, theoretical calculations have been utilized in the study of imidazole-catalyzed acylation processes, where N-acylimidazole intermediates are formed, confirming their role as the actual acylating agents. researchgate.netcore.ac.uk DFT studies are also broadly applied to understand reaction mechanisms in the context of imidazole-linked molecular hybrids and related organic transformations. researchgate.net

These computational and theoretical investigations complement experimental findings by providing molecular-level details of the reaction pathways, transition states, and energetic considerations that govern the reactivity of this compound.

Spectroscopic Characterization in Research of N Benzoylimidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique widely used for the structural elucidation of organic molecules, including N-Benzoylimidazole and its derivatives. flashcards.worldslideshare.net It provides information about the number and types of atoms (such as 1H, 13C, and 31P) and their local electronic environments. flashcards.worldslideshare.netslideshare.net

1H NMR Applications in Structural Elucidation and Reaction Monitoring

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is particularly useful for determining the number of different types of hydrogen atoms in a molecule and their connectivity based on chemical shifts and spin-spin coupling patterns. flashcards.worldslideshare.net

In the study of this compound and its reactions, 1H NMR is used for:

Structural Elucidation: Assigning signals to specific protons within the benzoyl and imidazole (B134444) rings, as well as any substituents in derivatives. Chemical shifts and coupling constants provide detailed structural information. jpionline.orgslideshare.netscielo.br For example, the aromatic protons of the benzoyl group and the protons on the imidazole ring exhibit characteristic signals in the 1H NMR spectrum.

Reaction Monitoring: 1H NMR can be used to track the progress of reactions involving this compound by observing the disappearance of reactant peaks and the appearance of product peaks over time. flashcards.worldresearchgate.net This is particularly valuable in kinetic studies and for optimizing reaction conditions. nih.govnih.gov Studies on the reaction of benzoylimidazole with ribonucleotides, for instance, have utilized 1H NMR to follow the reaction course. nih.govnih.govpsu.edu Changes in the 1H NMR spectra, such as shifts in peak positions, can indicate the formation of new bonds and structural changes during a reaction. nih.govnih.gov

13C NMR Applications in Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides information about the carbon skeleton of a molecule. slideshare.netslideshare.net The chemical shifts of 13C nuclei are sensitive to the hybridization state and the electronic environment of the carbon atoms. slideshare.netslideshare.net

13C NMR is applied to this compound and its derivatives for:

Structural Elucidation: Confirming the presence of different types of carbon atoms, including those in the carbonyl group, the aromatic rings, and the imidazole ring. scielo.br The number of signals in the 13C NMR spectrum corresponds to the number of unique carbon environments in the molecule. slideshare.net For example, the carbonyl carbon typically appears in a distinct chemical shift range. Analysis of 13C NMR data, often in conjunction with 2D NMR techniques like HMQC and HMBC, allows for complete and unambiguous assignment of carbon signals and confirmation of the molecular structure. scielo.br

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the vibrations of bonds within a molecule. libretexts.orglibretexts.org It is particularly useful for identifying the presence of specific functional groups based on characteristic absorption frequencies. libretexts.orglibretexts.orgvscht.cz

Identification of Functional Groups

IR spectroscopy is used to identify the key functional groups present in this compound and its derivatives:

Carbonyl Group (C=O): this compound contains a carbonyl group. The C=O stretching vibration typically gives rise to a strong absorption band in the IR spectrum, usually in the range of 1630-1750 cm⁻¹. jst.go.jpjpionline.orglibretexts.orglibretexts.orgvscht.cz The exact position of this band can be influenced by conjugation and the electronic environment. libretexts.orglibretexts.orgvscht.cz

Imidazole Ring: The imidazole ring exhibits characteristic vibrational modes that contribute to the IR spectrum.

Aromatic Ring: The phenyl group attached to the carbonyl also shows absorption bands characteristic of aromatic C-H and C=C stretching vibrations. libretexts.orglibretexts.orgvscht.cz

Other Functional Groups in Derivatives: For this compound derivatives with additional functional groups, IR spectroscopy can be used to identify these groups as well, such as N-H stretches in amine derivatives or C-N stretches. jpionline.orglibretexts.orglibretexts.org

IR spectral data provides complementary information to NMR spectroscopy for confirming the structure and identifying the presence of specific functional moieties in this compound and its synthesized derivatives. jst.go.jpjpionline.org

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. slideshare.netresearchgate.net It is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns. slideshare.netresearchgate.net

In the study of this compound and its derivatives:

Molecular Weight Determination: MS provides the molecular ion peak ([M]+ or [M+H]+), which confirms the molecular weight of the compound. jst.go.jpjpionline.orgresearchgate.net For this compound (C10H8N2O, MW 172.18), the molecular ion or protonated molecular ion peak is expected at or near m/z 172 or 173, respectively. uni.lujpionline.org

Structural Information from Fragmentation: Under electron ionization (EI) or other ionization methods, this compound and its derivatives can fragment into smaller ions. slideshare.net The pattern of these fragment ions can provide valuable information about the structure of the molecule. slideshare.net Analyzing the mass-to-charge ratios of the fragments helps in piecing together the different parts of the molecule. slideshare.net

Reaction Monitoring and Product Identification: MS, often coupled with chromatography techniques like LC-MS, can be used to monitor reactions and identify reaction products, including intermediates and byproducts, based on their molecular weights and fragmentation patterns. researchgate.netresearchgate.net

MS is a powerful tool for confirming the synthesis of this compound and its derivatives and for providing additional structural insights, particularly when used in combination with NMR and IR spectroscopy. nih.govchem960.com

Here is a summary of spectroscopic data points found in the search results for this compound and some derivatives:

| Compound | Technique | Solvent | Characteristic Data | Source Index |

| This compound | MS (Predicted) | - | [M+H]+ m/z 173.07094, [M+Na]+ m/z 195.05288, [M-H]- m/z 171.05638, [M]+ m/z 172.06311 | uni.lu |

| This compound | IR (Gas Phase) | Gas Phase | Spectrum available, wavenumbers (cm⁻¹) vs Transmittance | nist.gov |

| 1-(2-methyl-6-nitrobenzoyl)-1H-imidazole | IR | - | C=O stretch near 1690–1700 cm⁻¹, NO2 stretches around 1500–1350 cm⁻¹ | |

| 1-(2-methyl-6-nitrobenzoyl)-1H-imidazole | 1H NMR | - | Signals for methyl, aromatic, and imidazole protons | |

| 1-(2-methyl-6-nitrobenzoyl)-1H-imidazole | 13C NMR | - | Confirms carbonyl and aromatic carbons | |

| Benzoylimidazole derivative (Example 1) | 1H NMR | DMSO-d6 | δ: 13.36 (s, 1H), 8.72 (s, 1H), 8.66 (s, 1H), 8.58 (d, 2H), 7.55 (d, 2H), etc. | jst.go.jp |

| Benzoylimidazole derivative (Example 1) | ESI-MS | - | m/z: 429.3 ([M + H]+) | jst.go.jp |

| Benzoylimidazole derivative (Example 1) | IR (KBr) | KBr | cm⁻¹: 3265, 1695, 1572, 1499, 1420, 1393, 1232, 901, 771, 656 | jst.go.jp |

| Benzoylimidazole derivative (Example 2) | 1H NMR | DMSO-d6 | δ: 13.38 (s, 1H), 9.00 (s, 1H), 8.88 (s, 1H), 8.57 (d, 2H), 7.88 (d, 1H), etc. | jst.go.jp |

| Benzoylimidazole derivative (Example 2) | ESI-MS | - | m/z: 467.2 ([M + H]+) | jst.go.jp |

| Benzoylimidazole derivative (Example 2) | IR (KBr) | KBr | cm⁻¹: 3348, 1634, 1593, 1543, 1386, 1225, 903, 847, 771, 662 | jst.go.jp |

| Benzimidazole (B57391) derivative (Compound B6) | 1H NMR | - | δ: 7.03-7.54 (m, 7H), 7.14 (s, 1H), etc. | jpionline.org |

| Benzimidazole derivative (Compound B6) | IR | - | cm⁻¹: C=C AR Stretching 1498, C-N Stretching 1230, N-H stretching 3351, C=O stretching 1651 | jpionline.org |

| Benzimidazole derivative (Compound B6) | MS | - | m/z: 314 [M+H]+ | jpionline.org |

| Uridine (B1682114) 3'-phosphate + Benzoylimidazole | 31P NMR | DMF | Spectral changes observed during reaction, shifts indicate product formation | nih.govnih.govpsu.edu |

| Uridine 3'-phosphate + Benzoylimidazole | 1H NMR | DMF-d7 or DMSO-d6 | Spectral changes observed during reaction | nih.govnih.govpsu.edu |

Applications and Derivatives in Advanced Synthesis and Chemical Biology

N-Benzoylimidazole as a Versatile Synthetic Intermediate

This compound is commonly employed as a building block and reagent in organic synthesis guidechem.comontosight.ai. It can act as a catalyst or reagent in various chemical transformations, facilitating the formation of new chemical bonds and promoting desired reactions guidechem.com. Its reactivity stems from the activated carbonyl group adjacent to the imidazole (B134444) ring, making it a useful benzoylating agent rsc.org. This compound has been used in the selective benzoylation of polyols rsc.org. The synthesis of this compound can be achieved by reacting carbonyldiimidazole with benzoic anhydride (B1165640) google.com.

Derivatives in Drug Discovery and Development

Derivatives of this compound have garnered attention in drug discovery and development due to their promising biological activities ontosight.airesearchgate.net. The imidazole moiety is a common feature in many biologically active compounds and pharmaceuticals researchgate.net.

Pharmaceutical Synthesis Building Block

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds guidechem.comontosight.ai. Research has explored the use of this compound as a building block for the synthesis of antiviral compounds ontosight.ai. This compound derivatives have shown potential as antimicrobial and antifungal agents guidechem.comontosight.ai. For instance, imidazole derivatives, in general, have demonstrated a range of biological activities, including antibacterial, antifungal, and antiviral properties researchgate.net. Some substituted imidazole derivatives, including 4-benzoylimidazole derivatives, have been investigated for their preparation and use in pharmaceutical compositions google.com.

Agrochemical and Dye Synthesis

This compound is also utilized as a building block in the synthesis of agrochemicals and dyes guidechem.com. Benzoyl chloride, a precursor to this compound, is used in the production of dyes fishersci.seatamanchemicals.com. Azo dyes, which contain the -N=N- group, are a significant class of synthetic dyes used in various fields, including pharmaceuticals and textiles nih.govmdpi.com. While the direct role of this compound in the formation of the azo group is not explicitly detailed in the provided context, its use as a synthetic intermediate suggests potential applications in the broader synthesis pathways of certain dyes or agrochemicals that may incorporate the benzoyl or imidazole moieties.

Role in Chemical Biology

This compound and related imidazole structures play roles in chemical biology, particularly in the modification of biomolecules.

Chemical Synthesis of Peptides and Proteins

In chemical synthesis, particularly of peptides, activated carboxylic acid derivatives are crucial for forming amide bonds between amino acids wikipedia.orgscbt.com. While this compound itself is a benzoylating agent rather than a standard peptide coupling reagent like carbodiimides or phosphonium (B103445) salts, related imidazole-based reagents and strategies are employed in peptide synthesis wikipedia.orgbachem.compeptide.com. The imidazole ring is a constituent of the amino acid histidine, which is involved in various biological processes and can participate in metal complexation and acid-base catalysis in enzymes wikipedia.org. Reagents for peptide synthesis include building blocks, coupling reagents, and protecting reagents scbt.comanaspec.com.

Chemical Labeling of Native Proteins

Chemical labeling of proteins involves attaching detectable markers to specific functional groups on the protein, such as primary amines on lysine (B10760008) residues or thiols on cysteine residues creative-proteomics.comthermofisher.com. Various reactive dyes and reagents are used for this purpose, including NHS esters, maleimides, and hydrazide derivatives thermofisher.combiocompare.com. These reagents facilitate covalent bonding with the protein thermofisher.combiocompare.com. While this compound is not explicitly mentioned as a direct protein labeling reagent in the provided texts, the concept of using reactive functional groups for labeling is well-established creative-proteomics.comthermofisher.comthermofisher.com. The benzoyl moiety in this compound could potentially be incorporated into a labeling reagent design to target specific residues or functionalities on a protein, although this is not directly supported by the search results. Protein labeling reagents are designed to facilitate specific labeling through various chemical reactivities thermofisher.com.

Structural Analysis and Functional Manipulation of RNAs

N-Acylimidazoles, including this compound, have demonstrated utility in chemical biology research, particularly for the chemical labeling and functional control of endogenous proteins and RNAs. researchgate.net These compounds are recognized as unique electrophiles exhibiting moderate reactivity, relatively long half-lives, and high solubility in water, making them suitable for applications under biological conditions. researchgate.net Research has explored the use of this compound for the acylation of RNA. One study investigated the reaction of uridine (B1682114) 3'-phosphate with benzoylimidazole, demonstrating the possibility of selective acylation of ribonucleotides by careful selection of the base used. nih.gov Earlier work showed that this compound could react with tRNA, leading to modification primarily on the base moiety, specifically uridine, rather than the 2'-OH groups. google.com Benzoylimidazole is considered a potential acyl reactant for RNA, and acylimidazoles are generally discussed in the context of RNA modification for structure mapping and labeling. rsc.org

Catalytic Applications in Organic Reactions

This compound is employed as a catalyst or reagent in various organic reactions, playing a role in the formation of carbon-carbon and carbon-nitrogen bonds. guidechem.com It acts as a precursor in the synthesis of other organic compounds. biosynth.com In the presence of trifluoroacetic acid, this compound can benzoylate electron-rich aromatic compounds such as durene, p-dimethoxybenzene, mesitylene, anisole, thiophene, and fluorene, yielding corresponding benzophenone (B1666685) derivatives in good yields. oup.com Regioselective benzoylation of diols and carbohydrates has been achieved using 1-benzoylimidazole catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile. researchgate.net N-Acylimidazoles are also relevant in the N-acylation of nitrogenous heterocyclic compounds. fortunejournals.com Furthermore, acyl imidazoles have found application in organocatalysis, specifically in N-heterocyclic carbene (NHC)-catalyzed carbonylation reactions. rsc.org

This compound in the Synthesis of Metal Complexes

This compound is involved in the synthesis of various metal complexes, often acting as a ligand or a reactant leading to the formation of imidazole-containing complexes. For instance, this compound reacts with copper(II) nitrate (B79036) in the presence of different alcohols to produce the benzoate (B1203000) of the corresponding alcohol and tetra(imidazole)copper(II) nitrate. researchgate.net The hydrolytic cleavage of this compound in aqueous ethylene (B1197577) glycol results in the formation of imidazolium (B1220033) benzoate. researchgate.net The synthesis of metal complexes incorporating imidazole and benzimidazole (B57391) ligands is an active area of research in coordination chemistry. nih.govmdpi.com

Ruthenium(II) η⁶-Arene Imidazole Complexes

This compound has been successfully incorporated as a ligand in the synthesis of novel ruthenium(II) η⁶-arene imidazole complexes. figshare.comacs.orgnih.gov These complexes are typically synthesized with a general formula that can include [Ru(η⁶-arene)Cl₂(L)], [Ru(η⁶-arene)Cl(L)₂][X], and [Ru(η⁶-arene)(L)₃][X]₂, where L represents the imidazole ligand, including this compound, and η⁶-arene can be benzene (B151609) or p-cymene, and X is a counterion like Cl, BF₄, or BPh₄. figshare.comacs.orgnih.gov The synthesis and structural characterization of these complexes are commonly performed using spectroscopic methods and single-crystal X-ray diffraction. figshare.comacs.orgnih.gov

Theoretical and Computational Studies of N Benzoylimidazole

Density Functional Theory (DFT) Calculations

DFT calculations are a widely used computational tool to study the electronic structure, geometry, and reactivity of molecules. While direct DFT studies specifically focused solely on the fundamental properties of N-Benzoylimidazole itself are not extensively detailed in the search results, DFT has been applied to understand the behavior of related benzimidazole (B57391) and imidazole (B134444) derivatives, offering relevant insights. For instance, DFT calculations have been used to study the vibrational and NMR properties of benzimidazole and its alkyl derivatives, as well as to compute crystal properties and analyze molecular electrostatic potential, Mulliken atomic charges, and HOMO-LUMO orbitals. researchgate.netorientjchem.org DFT has also been utilized in the context of reaction mechanisms involving acyl azolium species, which are structurally related to this compound. acs.orgfu-berlin.de

Mechanistic Insights from DFT

DFT calculations provide valuable mechanistic insights by exploring transition states and energy barriers of chemical reactions. In the context of related acyl azolium intermediates, DFT has been used to support proposed reaction mechanisms and understand aspects like regioselectivity. acs.orgoaes.cc For example, TD-DFT calculations have been employed to understand the photochemical reactivity of carbonyl groups in acyl azolium intermediates. fu-berlin.de While not directly on this compound, these applications of DFT to related species highlight its potential for elucidating the reaction pathways and intermediates involving the benzoyl-imidazole moiety. Studies on the reaction of this compound with ribonucleotides have proposed possible reaction courses and discussed the reaction mechanism based on experimental data, which could be further investigated and supported by DFT calculations to provide deeper mechanistic understanding. nih.govoup.comnih.gov

Kinetic Modeling and Rate Constant Calculations

Kinetic studies are crucial for understanding the rates and mechanisms of chemical reactions involving this compound. Research has been conducted on the kinetics of reactions where this compound is either a reactant or an intermediate. For example, the reaction of imidazole with benzoyl fluoride (B91410) to form this compound has been studied kinetically, revealing a mixed third and fourth-order reaction dependence on imidazole concentration. rsc.org

Kinetic studies on the hydrolysis of substituted N-benzoylimidazoles and N-benzoyl-N'-methylimidazolium ions have been performed to understand the mechanism of general base catalyzed hydrolysis. acs.org These studies calculated rate constants under different conditions, including in light and heavy water. acs.org

Furthermore, kinetic data has been used to calculate equilibrium constants for the addition of hydroxide (B78521) to esters, and this approach has been applied to estimate equilibrium constants for the hydration of other esters where only rate constants were available. cdnsciencepub.com The kinetics of cellulose (B213188) acylation with N-acylimidazoles, including this compound, in ionic liquid/molecular solvent mixtures have also been investigated, and third-order rate constants were calculated. researchgate.net These kinetic studies provide quantitative data on the reactivity of this compound and its derivatives in various chemical processes.

Here is a table summarizing some kinetic data from the hydrolysis of N-(p-substituted benzoyl)-4,5-diphenylimidazoles in water at 30 °C: researchgate.net

| Compound | kH (M-1·s-1) | k0 (s-1) | kOH (M-1·s-1) | pKaapp |

| N-benzoyl-4,5-diphenylimidazole | 4.6170 | 8.09 × 10-4 | 240 | 2.5 |

| N-toluoyl-4,5-diphenylimidazole | 0.5260 | 4.59 × 10-4 | 26.3 | 2.0 |

| N-anisoyl-4,5-diphenylimidazole | 0.0492 | 4.57 × 10-5 | 7.25 | 1.5 |

These rate constants illustrate how substituents on the benzoyl group can influence the hydrolysis rate. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to correlate structural features of compounds with their biological or chemical activity. While this compound itself might serve as a core structure or intermediate, SAR studies have been extensively conducted on derivatives containing the benzoyl-imidazole moiety, particularly in the context of their biological activities, such as anticancer properties. nih.govscispace.comnih.govmdpi.commdpi.comacs.orgplos.orgacs.org

These studies involve synthesizing a series of analogs with modifications to the core structure and evaluating their activity. For instance, SAR studies on 2-aryl-4-benzoyl-imidazoles (ABI) have explored the impact of substituents on the aryl and imidazole rings on antiproliferative activity. nih.govscispace.comnih.gov These studies have shown that subtle changes in the ligand structure can significantly affect activity. nih.gov SAR analysis of benzimidazoles as anti-inflammatory agents has highlighted the crucial role of substituent position and electronic nature on the benzimidazole ring. mdpi.com Although many SAR studies focus on biological outcomes, the principles and methodologies are applicable to understanding how structural changes in this compound derivatives affect their chemical reactivity and properties investigated by theoretical methods.

Molecular Dynamics Simulations (Implicit/Explicit)

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. While no direct search results were found specifically detailing MD simulations of this compound itself, MD simulations are a general tool applicable to studying the conformational dynamics, interactions with solvents (implicit or explicit), and binding of molecules. nih.gov MD simulations have been used in studies involving imidazole derivatives, for example, to simulate the binding of ligands to proteins or to investigate the behavior of ionic liquids containing imidazolium (B1220033) cations. researchgate.netbham.ac.ukajchem-a.combiointerfaceresearch.comdntb.gov.uasamipubco.comrsc.org These applications demonstrate the relevance of MD simulations for gaining insights into the dynamic behavior and interactions of molecules containing the imidazole scaffold, which could be extended to this compound to understand its behavior in different environments or in complex with other molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling involves developing mathematical models to predict the properties of compounds based on their molecular structure. Like MD simulations, no direct search results were found specifically for QSPR modeling of this compound. However, QSPR is a general computational approach used to predict various physical, chemical, and biological properties of molecules based on their descriptors. Given the availability of experimental data on the properties and reactivity of this compound and its derivatives (e.g., kinetic data), QSPR modeling could potentially be applied to build predictive models for properties such as reaction rates, solubility, or other relevant characteristics. This would involve calculating molecular descriptors for this compound and its analogs and correlating them with the observed properties.

Future Directions and Emerging Research Areas

Development of Novel N-Benzoylimidazole-Based Reagents

The development of novel reagents based on the this compound scaffold aims to enhance selectivity, reactivity, and applicability in various chemical transformations. This compound itself has been explored as a benzoylating agent, particularly in regioselective transformations. For instance, it has been utilized in the regioselective benzoylation of diols and carbohydrates. mdpi.comsemanticscholar.org This highlights its potential as an alternative to more toxic or less stable acylating agents like acyl halides. mdpi.comrsc.org

Future research may involve modifying the benzoyl or imidazole (B134444) moieties to tune the electronic and steric properties of the reagent. This could lead to the development of more efficient and selective benzoylating agents for complex molecules. Additionally, exploring N-acylimidazole derivatives with different acyl groups could expand the scope of transformations beyond benzoylation, enabling various acylation reactions with improved control. oup.com The use of N-acylimidazoles derived from aliphatic carboxylic acids or substituted benzoic acids with electron-donating groups has shown promise in ketone synthesis. oup.com

Exploration of New Catalytic Systems for Synthesis and Reactions

The catalytic activation of this compound and its derivatives is a key area for future exploration. While this compound can act as an acylating agent, its reactivity can be further enhanced or directed by appropriate catalytic systems. Organobase catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been successfully employed to catalyze the regioselective benzoylation of diols and carbohydrates using this compound. mdpi.comsemanticscholar.org This metal-free approach offers advantages in terms of cost and environmental impact. mdpi.com

Future research will likely investigate a broader range of catalytic systems, including Lewis acids, transition metal catalysts, and potentially organocatalysts, to mediate reactions involving this compound. researchgate.net The aim is to achieve higher catalytic efficiency, milder reaction conditions, and novel reactivity patterns. For example, exploring catalytic systems for C-N cross-coupling reactions involving imidazole derivatives could lead to new synthetic routes for this compound itself or related compounds. researchgate.net The development of recyclable heterogeneous catalysts is also a significant direction for sustainable synthesis. mdpi.com

Advanced Applications in Medicinal Chemistry and Materials Science

The imidazole ring is a prevalent scaffold in medicinal chemistry, and this compound derivatives hold potential for various biological applications. ontosight.aicymitquimica.comsemanticscholar.orgsci-hub.sejchemrev.com Research has indicated that this compound derivatives may possess antimicrobial, antifungal, and antiviral properties. ontosight.ai The development of novel 2-aryl-4-benzoyl-imidazole derivatives has shown promise as antiproliferative agents targeting tubulin polymerization. nih.gov Further investigation into the structure-activity relationships (SAR) of these compounds is crucial for the rational design of more potent and selective therapeutic candidates. nih.gov

In medicinal chemistry, future work will focus on synthesizing libraries of this compound derivatives with diverse substituents to explore their biological activities against various targets. This includes their potential as enzyme inhibitors or as building blocks for complex pharmaceutical compounds. ontosight.ai Metabolic stability studies, such as those conducted on 2-aryl-4-benzoyl-imidazole analogs, will guide modifications to improve pharmacokinetic profiles. nih.gov

In materials science, the unique properties of the imidazole ring, such as its ability to coordinate metal ions and its electronic characteristics, suggest potential applications for this compound derivatives. cymitquimica.comwikipedia.orga2bchem.com Future research could explore their use in the development of functional materials, such as ligands for metal complexes in catalysis or as components in organic electronic materials. cymitquimica.com The incorporation of this compound into polymers or supramolecular structures could lead to novel materials with tailored properties. mdpi.com

Deeper Mechanistic Understanding Through Advanced Spectroscopy and Computational Chemistry

A thorough understanding of the reaction mechanisms involving this compound is essential for rational reaction design and optimization. Advanced spectroscopic techniques and computational chemistry play a vital role in this endeavor. unive.itinnovationnewsnetwork.com Studies investigating the kinetics and mechanism of imidazole-catalyzed reactions have shown that N-acylimidazole can act as the acylating agent. core.ac.uk Spectroscopic methods, such as NMR, can provide insights into reaction intermediates and the role of catalysts. core.ac.uk

Future research will utilize advanced spectroscopic techniques, including in situ methods, to monitor reactions involving this compound in real-time. This can provide detailed information about reaction pathways, transition states, and the influence of catalysts and solvents. unive.it Computational chemistry, employing methods based on quantum mechanics and molecular dynamics simulations, will be crucial for modeling reaction mechanisms, predicting reactivity, and understanding non-covalent interactions. innovationnewsnetwork.comnih.gov This combined experimental and computational approach will lead to a deeper mechanistic understanding, facilitating the design of more efficient and selective transformations and the discovery of new reaction pathways for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.